Product packaging for 1,1-Dibromo-2-ethoxycyclopropane(Cat. No.:CAS No. 55249-20-2)

1,1-Dibromo-2-ethoxycyclopropane

Cat. No.: B1610485
CAS No.: 55249-20-2
M. Wt: 243.92 g/mol
InChI Key: FJTFXBZANVKIIG-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclopropane (B1198618) Derivatives in Organic Chemistry

Cyclopropane derivatives are a fascinating and highly valuable class of molecules in organic chemistry. Their unique three-membered ring structure imparts significant ring strain, leading to chemical properties that are distinct from their acyclic or larger-ring counterparts. This inherent strain makes the cyclopropane ring susceptible to a variety of ring-opening reactions, providing a powerful tool for the stereocontrolled synthesis of complex acyclic and cyclic systems. rsc.orgresearchgate.net The rigid framework of the cyclopropane ring also allows for precise spatial arrangement of substituents, making these compounds valuable as chiral building blocks and as probes for studying reaction mechanisms. researchgate.net

The Role of Gem-Dihalocyclopropanes as Reactive Intermediates and Synthons

Among the diverse array of cyclopropane derivatives, gem-dihalocyclopropanes stand out as particularly versatile reactive intermediates and synthons. researchgate.net The presence of two halogen atoms on the same carbon atom of the cyclopropane ring significantly influences the molecule's reactivity. These compounds are readily synthesized from alkenes and serve as precursors to a wide range of other functionalized molecules. A key reaction of gem-dihalocyclopropanes is their conversion to allenes upon treatment with organolithium reagents. sigmaaldrich.com This transformation, known as the Doering-LaFlamme allene (B1206475) synthesis, proceeds through a carbenoid intermediate and is a cornerstone of allene chemistry. rsc.orgbldpharm.com

Historical Development of Synthetic Methodologies for Cyclopropanes Bearing Ether Functionalities

The introduction of an ether functionality onto a cyclopropane ring adds another layer of complexity and synthetic potential. Historically, the synthesis of such compounds has been an area of active research. Early methods often involved the cyclopropanation of enol ethers. The development of phase-transfer catalysis has provided a highly efficient and practical method for the synthesis of gem-dihalocyclopropanes from a wide variety of alkenes, including those bearing ether substituents. This method often utilizes the generation of dihalocarbenes from haloforms and a strong base under biphasic conditions.

Overview of Research Trajectories for 1,1-Dibromo-2-ethoxycyclopropane

Research concerning this compound has primarily focused on its role as a precursor for the synthesis of functionalized allenes and other strained ring systems. The interplay between the gem-dibromo and ethoxy functionalities dictates its reactivity, making it a subject of interest for mechanistic studies. Key research trajectories include the optimization of its synthesis from ethyl vinyl ether and the exploration of its reactions with various nucleophiles and bases, particularly organolithium reagents, to generate valuable synthetic intermediates.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are crucial for its handling and application in synthesis.

PropertyValue
CAS Number 55249-20-2
Molecular Formula C₅H₈Br₂O
Molecular Weight 259.92 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point Estimated to be around 70-72 °C at 12 mmHg
Solubility Soluble in common organic solvents like diethyl ether, tetrahydrofuran, and dichloromethane.

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the addition of dibromocarbene to ethyl vinyl ether.

Dibromocarbene Addition to Ethyl Vinyl Ether

Dibromocarbene (:CBr₂) is a highly reactive intermediate that can be generated in situ from bromoform (B151600) (CHBr₃) and a strong base. A common and effective method involves the use of potassium tert-butoxide in a non-polar solvent.

Reaction Scheme:

Generated code

Detailed Research Findings:

The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction and minimize side reactions. The choice of base and solvent system can influence the yield and purity of the product. Phase-transfer catalysis, employing a quaternary ammonium (B1175870) salt, can also be utilized to facilitate the reaction between the aqueous base and the organic substrate. The yield of this compound from this reaction is generally reported to be good.

Reactions of this compound

The synthetic utility of this compound stems from its reactivity, particularly its ring-opening reactions to form allenes.

Reaction with Organolithium Reagents (Doering-LaFlamme Allene Synthesis)

The treatment of this compound with an organolithium reagent, such as methyllithium (B1224462) or butyllithium, leads to the formation of ethoxyallene (B15484168).

Reaction Scheme:

Generated code

Detailed Research Findings:

This reaction proceeds via a lithium-halogen exchange to form a lithium carbenoid, which then undergoes elimination of lithium bromide and rearrangement to the corresponding allene. The reaction is typically fast, even at low temperatures (-78 °C). sigmaaldrich.com The resulting ethoxyallene is a valuable synthetic intermediate that can participate in various cycloaddition and nucleophilic addition reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Br2O B1610485 1,1-Dibromo-2-ethoxycyclopropane CAS No. 55249-20-2

Properties

IUPAC Name

1,1-dibromo-2-ethoxycyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c1-2-8-4-3-5(4,6)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTFXBZANVKIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499613
Record name 1,1-Dibromo-2-ethoxycyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55249-20-2
Record name 1,1-Dibromo-2-ethoxycyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,1 Dibromo 2 Ethoxycyclopropane and Analogues

Cyclopropanation Reactions for Geminal Dibromocyclopropane Formation

The core of synthesizing 1,1-dibromo-2-ethoxycyclopropane involves a cyclopropanation reaction, where a three-membered ring is constructed. The formation of the geminal dibromocyclopropane moiety is typically achieved through the addition of dibromocarbene to an appropriate olefin.

Carbene and Carbenoid Addition to Enol Ethers and Related Olefins

The addition of a carbene, a neutral molecule with a divalent carbon atom, to an alkene is a fundamental method for forming cyclopropanes. libretexts.orgopenstax.org In the case of this compound, the target molecule is synthesized by reacting dibromocarbene (:CBr2) with ethyl vinyl ether.

Dibromocarbene is a highly reactive intermediate and is usually generated in situ. A common method for its generation is the treatment of bromoform (B151600) (CHBr3) with a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521) under phase-transfer conditions. libretexts.orglibretexts.org The base abstracts a proton from bromoform to form the tribromomethanide anion (:CBr3-), which then spontaneously eliminates a bromide ion to yield dibromocarbene. libretexts.orgopenstax.org

The electron-deficient carbene then readily reacts with the electron-rich double bond of the enol ether in a concerted, stereospecific manner. libretexts.orgmasterorganicchemistry.com This means that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, the reaction of dibromocarbene with a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene gives a trans-disubstituted product. openstax.org Transition-metal-catalyzed cyclopropanation reactions, often employing rhodium, ruthenium, copper, or cobalt catalysts, have also been developed, particularly for asymmetric synthesis, although these are more commonly applied to reactions involving diazoacetates rather than haloforms. nih.govorganic-chemistry.org

Phase-Transfer Catalysis in Dibromocyclopropanation Reactions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). youtube.comyoutube.com This methodology is particularly well-suited for the generation of dibromocarbene from bromoform and aqueous sodium hydroxide for the cyclopropanation of water-insoluble olefins like ethyl vinyl ether. ethz.chyoutube.com

In a typical PTC setup for dibromocyclopropanation, the bromoform and the alkene are dissolved in an organic solvent, while the sodium hydroxide is in an aqueous solution. A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or a phosphonium (B103445) salt, is added to the mixture. youtube.comyoutube.com

The mechanism involves the transport of the hydroxide ion (OH-) from the aqueous phase to the organic phase by the catalyst. operachem.commdpi.com The catalyst cation forms an ion pair with the hydroxide anion, rendering it soluble in the organic medium. phasetransfer.com Once in the organic phase, the hydroxide ion deprotonates the bromoform, initiating the formation of dibromocarbene as described previously. The newly formed carbene then reacts with the alkene present in the organic phase. The catalyst cation then shuttles the resulting bromide ion back to the aqueous phase, completing the catalytic cycle. operachem.com This process allows for efficient reaction between the reagents without the need for harsh, anhydrous conditions or expensive and potentially toxic solvents. youtube.comphasetransfer.com

Table 1: Common Phase-Transfer Catalysts in Dibromocyclopropanation

Evaluation of Stereoselectivity in Cyclopropanation Processes

The stereoselectivity of the cyclopropanation of enol ethers is a critical aspect, as it determines the relative configuration of the substituents on the newly formed cyclopropane ring. The addition of dibromocarbene to alkenes is generally a stereospecific syn-addition, meaning that the stereochemistry of the alkene is preserved in the product. masterorganicchemistry.com

For enol ethers, which can exist as a mixture of (E)- and (Z)-isomers, the cyclopropanation will produce a corresponding mixture of diastereomeric cyclopropanes. The stereochemical outcome of the reaction is therefore highly dependent on the stereoisomeric purity of the starting enol ether. nih.gov Methods for the stereoselective synthesis of both (E)- and (Z)-enol ethers have been developed, which in turn allows for the controlled synthesis of specific diastereomers of the resulting cyclopropanes. nih.govresearchgate.net

In the context of asymmetric cyclopropanation, chiral catalysts can be employed to favor the formation of one enantiomer over the other. nih.govrsc.org While this is more established for metal-catalyzed reactions with diazo compounds, research into asymmetric phase-transfer catalysis for carbene additions is an active area. The choice of chiral catalyst and reaction conditions can influence the enantiomeric excess of the product. rsc.org Furthermore, enzymatic approaches using engineered hemoproteins have emerged as a powerful tool for the asymmetric cyclopropanation of olefins, offering high levels of stereocontrol. nih.govnih.gov

Functional Group Transformations and Derivatization Strategies

Once the this compound scaffold is synthesized, it can undergo a variety of functional group transformations and derivatization reactions to create a diverse range of other molecules. uq.edu.au

Modification of Existing Cyclopropane Scaffolds

The strained three-membered ring of gem-dibromocyclopropanes makes them susceptible to ring-opening reactions, providing access to a variety of acyclic and larger ring structures. uq.edu.au For example, treatment with silver(I) salts can induce ring expansion.

The ethoxy group on the cyclopropane ring can also be a site for modification. Cleavage of the ether linkage, for instance, could provide a hydroxyl group, which can then be further functionalized.

Halogen-Exchange and Substituent Introduction Approaches

The two bromine atoms on the cyclopropane ring are key to its synthetic utility, as they can be selectively replaced through halogen-exchange reactions. acs.org A particularly important reaction is the bromine-lithium exchange, which is typically achieved by treating the dibromocyclopropane with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. scispace.comnih.gov This reaction generates a monolithiated cyclopropyl (B3062369) species, which is a potent nucleophile and can react with a wide range of electrophiles. capes.gov.br

This allows for the introduction of a variety of substituents onto the cyclopropane ring. For instance, the lithiated intermediate can be trapped with aldehydes or ketones to form cyclopropyl-substituted alcohols. capes.gov.br It can also be reacted with other electrophiles such as carbon dioxide (to form a carboxylic acid), alkyl halides, or silyl (B83357) chlorides. This versatility makes this compound a valuable building block in organic synthesis. The reaction of gem-dibromocyclopropanes with Grignard reagents can also lead to bromine-magnesium exchange, forming a cyclopropyl Grignard reagent that can be trapped with electrophiles. researchgate.net

Table 2: Chemical Compounds Mentioned

Enantioselective Synthesis and Diastereocontrol

The creation of a specific stereoisomer of this compound necessitates precise control over the cyclopropanation reaction. This is achieved through either substrate-controlled or reagent-controlled methods. Substrate-controlled methods typically involve the use of chiral auxiliaries temporarily attached to the starting material, while reagent-controlled methods employ chiral catalysts to induce asymmetry.

Chiral auxiliaries are stereogenic molecules that are covalently bonded to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is highly effective for controlling diastereoselectivity in the synthesis of complex molecules. nih.govresearchgate.net

In the context of synthesizing substituted cyclopropanes, a chiral auxiliary can be appended to an acyclic precursor to influence the facial selectivity of the cyclopropanation step. A well-established approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid derivative. researchgate.net For a target like this compound, a related strategy would involve starting with an α,β-unsaturated aldehyde, which can undergo an aldol (B89426) reaction with a chiral auxiliary-bearing enolate. nih.gov The resulting product, now containing a 'temporary' stereocenter from the hydroxyl group, can direct the subsequent dibromocyclopropanation of the alkene. nih.gov The stereodirecting effect of the auxiliary and the newly formed stereocenter guides the approach of the dibromocarbene, leading to the formation of the cyclopropane ring with high diastereoselectivity. Finally, a retro-aldol reaction would remove the auxiliary and reveal the enantiomerically enriched cyclopropane product. nih.gov

The effectiveness of this approach is demonstrated in the synthesis of various chiral cyclopropane-carboxaldehydes, where high diastereoselectivities and enantiomeric excesses are achieved.

Table 1: Example of Diastereoselective Cyclopropanation using a Chiral Auxiliary Approach (Note: This data is for the synthesis of cyclopropane-carboxaldehydes, illustrating the principle applicable to this compound synthesis.)

Entryα,β-Unsaturated AldehydeDiastereomeric Excess (de) of Aldol ProductDiastereomeric Excess (de) of Cyclopropyl-aldolEnantiomeric Excess (ee) of Final Aldehyde
1Crotonaldehyde>98%>98%>95%
2Cinnamaldehyde>98%>98%>95%
32-Hexenal>98%>98%>95%
Data derived from a study on the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. nih.gov

Asymmetric catalysis is a powerful tool for generating chiral molecules, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. youtube.com For the synthesis of dibromocyclopropanes, this typically involves the reaction of an alkene with a source of dibromocarbene, mediated by a chiral transition metal complex.

The direct enantioselective dibromocyclopropanation of ethyl vinyl ether (the precursor to the ethoxy-substituted cyclopropane) would be the most atom-economical route. This can be envisioned using a transition metal catalyst, such as copper or palladium, combined with a chiral ligand. nih.govnih.gov The chiral ligand creates a asymmetric environment around the metal center, which coordinates to the alkene. This coordination biases one face of the alkene toward the incoming dibromocarbene, resulting in the preferential formation of one enantiomer of the product.

While specific catalysts for the asymmetric dibromocyclopropanation of enol ethers are highly specialized, the principles are well-documented in other asymmetric cyclopropanation reactions. For instance, copper and palladium catalysts are widely used for various cyclopropanation reactions, including those for the synthesis of cyclopropane-fused γ-lactams, demonstrating high levels of enantioselectivity. nih.govnih.gov The choice of metal, the design of the chiral ligand, and the reaction conditions are all critical factors in achieving high yield and enantiomeric excess.

Table 2: Examples of Asymmetric Catalysis in Cyclopropanation Reactions (Note: This data is from related asymmetric cyclopropanation reactions, illustrating the potential of catalytic methods.)

Catalyst SystemSubstrate TypeProduct TypeYieldEnantiomeric Excess (ee)Reference
Cy-TOX/Cu(II)Donor-Acceptor Cyclopropaneγ-Substituted GBH Derivative70-96%up to 95% nih.gov
Pd(OAc)₂ / Chiral PhosphoramiditeN-cyclopropyl-propiolamideCyclopropane-fused γ-lactamGoodGood nih.gov

Process Optimization and Scalability Studies in Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality. For the synthesis of this compound, several key factors would need to be addressed.

Catalyst Loading and Efficiency: In catalytic reactions, minimizing the amount of the (often expensive) metal catalyst and chiral ligand is crucial for cost-effectiveness. researchgate.net Studies would focus on reducing the catalyst loading without significantly compromising yield, selectivity, or reaction time. The turnover number (TON) and turnover frequency (TOF) of the catalyst are key metrics for evaluating its efficiency.

Reaction Conditions: Parameters such as temperature, pressure, and concentration must be optimized. Dibromocarbene is a highly reactive intermediate, and its generation and subsequent reaction must be carefully controlled to prevent side reactions and ensure safety, especially on a larger scale. The choice of solvent can also significantly impact solubility, reaction rates, and selectivity.

Reagent Stoichiometry and Addition Rate: The stoichiometry of the alkene, the carbene precursor (e.g., bromoform), and the base must be fine-tuned. On a large scale, the exothermic nature of the reaction may require slow, controlled addition of reagents to manage heat evolution and maintain a stable reaction temperature.

Work-up and Purification: Scalable purification methods are essential. Traditional laboratory techniques like column chromatography are often not feasible for large quantities. Alternative methods such as distillation, crystallization, or extraction would need to be developed to isolate the this compound product in high purity. The facile scale-up of certain auxiliary-based reactions has been noted as a significant advantage for producing chiral building blocks. researchgate.net

Ultimately, a robust and scalable process would be one that is reproducible, provides a consistently high yield of the desired stereoisomer, and adheres to the principles of green chemistry by minimizing waste and energy consumption.

Elucidation of Reactivity Patterns and Mechanistic Pathways of 1,1 Dibromo 2 Ethoxycyclopropane

Ring-Opening Reactions of Brominated Cyclopropanes

The presence of the gem-dibromo group and the ethoxy substituent on the cyclopropane (B1198618) ring dictates the pathways of its ring-opening reactions. These reactions can be initiated by bases or proceed through solvolytic routes, often with high degrees of regio- and stereoselectivity.

Base-Induced Ring Opening to Acetylenic Ketals and Related Structures

The treatment of gem-dibromocyclopropanes with a strong base is a well-established method for the synthesis of allenes. scispace.com In the case of 1,1-dibromo-2-ethoxycyclopropane, the reaction with a nucleophilic base, such as a sodium alkoxide, can lead to the formation of acetylenic ketals. uq.edu.aunih.gov

The proposed mechanism for this transformation involves an initial elimination of hydrogen bromide (HBr) induced by the alkoxide base. nih.gov This elimination results in the formation of a highly strained bromocyclopropene intermediate. Following its formation, the bromocyclopropene undergoes ring opening to generate a zwitterionic or carbene intermediate. uq.edu.aunih.gov This reactive intermediate is then trapped by the alcohol present in the reaction mixture, leading to the formation of the acetylenic ketal.

Experimental and computational studies on related glycal-derived gem-dibromocyclopropanes have provided significant insight into this mechanism. uq.edu.aunih.gov Density functional theory (DFT) calculations support a pathway that begins with an alkoxide-induced HBr elimination to form a bromocyclopropene. nih.gov The subsequent ring-opening of this intermediate leads to a configurationally stable zwitterionic species, which then undergoes nucleophilic addition of the alcohol and protonation to yield the final bromoalkene product. nih.gov

Solvolytic Pathways and Solvent Effects on Ring Cleavage

Solvolysis of brominated cyclopropanes provides an alternative pathway for ring cleavage. The nature of the solvent plays a crucial role in determining the reaction pathway and the structure of the resulting products. Isotope-labeling studies using deuterated solvents have demonstrated the involvement of the solvent in the reaction mechanism. nih.gov

In the base-promoted ring opening of a glycal-derived gem-dibromocyclopropane, it was found that there are two competing sources for the proton in the final step of the reaction. nih.gov One is the bulk alcohol solvent, and the other is the molecule of alcohol that is generated during the initial deprotonation step. nih.gov This suggests a "cage effect," where the newly formed alcohol molecule remains in close proximity to the reactive intermediate and competes with the solvent molecules in the final protonation step. uq.edu.au

The choice of solvent can also influence the product distribution in other types of ring-opening reactions. For instance, the ring-opening metathesis polymerization of cycloalkenes shows dramatic solvent effects. researchgate.net

Regioselectivity and Stereoselectivity in Ring-Opening Processes

Ring-opening reactions of substituted cyclopropanes often exhibit high levels of regioselectivity and stereoselectivity. In the base-induced ring opening of glycal-derived gem-dibromocyclopropanes, the reaction proceeds with high kinetic selectivity for the E-configured bromoalkene products. nih.gov This selectivity is attributed to the stereoelectronics of the ring-opening of the bromocyclopropene intermediate and the subsequent protonation step.

The regioselectivity of ring-opening can be influenced by the directing effects of substituent groups on the cyclopropane ring. For example, in the ring-opening hydroarylation of monosubstituted cyclopropanes, the electronic nature of the substituent determines the regiochemical outcome. rsc.org Electron-rich arylcyclopropanes yield branched products, while cyclopropylketones give linear products. rsc.org Similarly, in the asymmetric ring-opening of donor-acceptor cyclopropanes, the position of a methoxy (B1213986) group on a phenyl substituent significantly influences the enantioselectivity of the reaction. nih.gov

Rearrangement Reactions and Isomerization Pathways

In addition to ring-opening reactions, this compound and related dihalocyclopropanes can undergo various rearrangement and isomerization reactions. These transformations can be induced thermally or by the action of metal catalysts and often proceed through highly reactive intermediates such as allenes and bicyclobutanes.

Thermal and Metal-Catalyzed Rearrangements of Dihalocyclopropanes

Thermal rearrangements of gem-dihalocyclopropanes can lead to a variety of products, depending on the substitution pattern of the cyclopropane ring. These reactions often involve the cleavage of a carbon-carbon bond in the ring followed by rearrangement.

Metal catalysts, particularly silver salts, are known to promote the rearrangement of gem-dihalocyclopropanes. researchgate.netresearchgate.net For instance, oxygenated 6,6-dibromobicyclo[3.1.0]hexanes react with isovanillin (B20041) in the presence of silver salts and a base to give ring-expanded products. researchgate.net These products can then undergo further intramolecular reactions, such as the Mizoroki-Heck reaction, to form complex polycyclic structures. researchgate.net Palladium catalysts have also been employed in the cross-coupling reactions of gem-difluorocyclopropanes. nih.gov

Formation of Allene (B1206475) and Bicyclobutane Intermediates from Gem-Dibromocyclopropanes

The reaction of gem-dibromocyclopropanes with alkyllithium reagents is a classic method for the synthesis of allenes. scispace.comacs.org This reaction is believed to proceed through a carbene intermediate. scispace.com The reaction is rapid even at low temperatures and provides a general route to a wide variety of allenes. scispace.com

Bicyclobutane intermediates have also been implicated in the reactions of gem-dibromocyclopropanes. These highly strained molecules can be formed under certain reaction conditions and can undergo further reactions to yield a variety of products. For example, the reactions of bicyclo[1.1.0]butanes with cyclopropenes and arynes have been shown to produce cyclopropyl- and aryl-substituted cyclobutenes with high regioselectivity and diastereoselectivity. nih.gov

Nucleophilic Substitution and Elimination Reactions

The reactivity of this compound is significantly influenced by the presence of the strained three-membered ring and the two geminal bromine atoms. These features dictate the outcomes of nucleophilic substitution and elimination reactions, which often proceed through pathways that relieve ring strain.

Direct Substitution at the Brominated Carbon Centers

Direct nucleophilic substitution at the C1 carbon of this compound, following a classical S(_N)2 mechanism, is generally not a favored reaction pathway. The significant steric hindrance imposed by the two bromine atoms and the cyclopropyl (B3062369) ring structure impedes the backside attack required for such a substitution. Instead, reactions with nucleophiles often lead to more complex transformations involving ring-opening or elimination.

However, a form of substitution, specifically reductive monodebromination, has been demonstrated for related gem-dibromocyclopropane systems. This reaction effectively substitutes one bromine atom with a hydrogen atom. For instance, treatment of a gem-dibromocyclopropane with dimethylphosphite (B8804443) and potassium tert-butoxide in dimethyl sulfoxide (B87167) can achieve this transformation. acs.org The reaction is proposed to proceed through the formation of a monobromocyclopropane carbanion intermediate. Subsequent protonation of this intermediate preferentially occurs from the less sterically hindered face, leading to the exo-monobromocyclopropane product. acs.org

Dehydrohalogenation Reactions and Olefin Generation

Dehydrohalogenation of gem-dibromocyclopropanes is a prominent reaction pathway that leads to the generation of unsaturated compounds, most notably allenes. This transformation, often referred to as the Doering-LaFlamme-Moore-Skattebøl reaction, typically involves the treatment of a gem-dibromocyclopropane with an alkyllithium reagent, such as methyllithium (B1224462) or butyllithium. scispace.comacs.org

The mechanism is thought to initiate with a lithium-halogen exchange, forming a 1-lithio-1-bromocyclopropane intermediate. This species can then undergo elimination of lithium bromide to generate a highly strained and reactive cyclopropylidene carbene. The carbene intermediate subsequently undergoes a spontaneous electrocyclic ring-opening to furnish the corresponding allene in good yields. scispace.comresearchgate.net This reaction is a powerful method for converting alkenes (the precursors to gem-dibromocyclopropanes) into allenes. acs.orgnih.gov

Below is a table summarizing the synthesis of various allenes from the reaction of gem-dibromocyclopropanes with alkyllithium reagents. scispace.com

Starting 1,1-Dibromocyclopropane DerivativeAlkyllithium ReagentAllene ProductYield (%)
1,1-Dibromo-2,2-dimethylcyclopropaneMethyllithium3-Methylbuta-1,2-diene92
1,1-Dibromo-2,2,3-trimethylcyclopropaneMethyllithium2-Methylpenta-2,3-diene69

In the presence of nucleophilic bases like alkoxides, another dehydrohalogenation pathway can occur. This involves the elimination of hydrogen bromide to form a bromocyclopropene intermediate. uq.edu.auacs.org This highly strained alkene can then undergo further reactions, such as nucleophilic addition and ring-opening, to yield various functionalized products, including bromoalkenes. uq.edu.auacs.orgnih.gov

Transition Metal-Catalyzed Transformations

Transition metals offer a versatile toolkit for the functionalization of this compound, enabling transformations that are otherwise difficult to achieve. These catalytic processes can target either the carbon-bromine bonds or the cyclopropane ring itself.

Cross-Coupling Reactions of Carbon-Bromine Bonds

While direct palladium-catalyzed cross-coupling reactions on gem-dibromocyclopropanes can be challenging, functionalization of the carbon-bromine bonds is often achieved through an initial lithium-halogen exchange. Treatment with an alkyllithium reagent at low temperatures can selectively replace one of the bromine atoms with lithium, generating a monobromocyclopropyllithium species. This organolithium intermediate can then be reacted with a variety of electrophiles.

A notable application of this strategy involves the trapping of the cyclopropyllithium species with a borate (B1201080) ester, such as isopropyl pinacol (B44631) boronate (i-PrOBpin), to form a cyclopropyl boronate ester. acs.org This boronate can then participate in standard palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl bromides, effectively forming a carbon-carbon bond at the site of the original bromine atom. acs.org This two-step sequence provides a reliable method for the arylation of the cyclopropane ring.

Cyclopropane Ring Functionalization via Catalysis

The inherent strain of the cyclopropane ring, combined with the presence of the bromine atoms, makes this compound a substrate for various catalytic ring-opening and functionalization reactions.

Silver(I) salts are known to promote the electrocyclic ring-opening of gem-dibromocyclopropanes. rsc.org This process is believed to proceed via coordination of Ag to a bromine atom, facilitating the cleavage of a carbon-carbon bond of the cyclopropane ring to form a stable π-allyl cation. This cationic intermediate can then be intercepted by a range of nucleophiles, leading to the formation of functionalized cyclohexenyl bromide derivatives. rsc.org

Furthermore, nickel-catalyzed reactions have been employed for the selective reduction of gem-dibromocyclopropanes. researchgate.net These hydrodehalogenation reactions can be controlled to produce either monobromocyclopropanes or the fully reduced cyclopropane, depending on the reaction conditions and the amount of reducing agent used. researchgate.net

The table below provides examples of catalytic transformations involving gem-dihalocyclopropane systems.

Catalyst/ReagentSubstrate TypeTransformationProduct Type
Silver(I) saltsgem-DibromocyclopropaneElectrocyclic ring-opening/nucleophilic trappingFunctionalized cyclohexenyl bromides rsc.org
Nickel catalyst / Hydride sourcegem-DibromocyclopropaneReductive hydrodehalogenationMonobromocyclopropane or Cyclopropane researchgate.net
Alkyllithium / Borate ester / Pd catalystgem-DibromocyclopropaneLithium-halogen exchange / Borylation / Suzuki couplingArylated cyclopropane acs.org

These catalytic methods highlight the synthetic utility of gem-dibromocyclopropanes as precursors to a variety of more complex molecular architectures.

Strategic Applications in Complex Organic Molecule Synthesis

Utilization as a Versatile Synthon for Carbocyclic Frameworks

The gem-dibromocyclopropane unit is a cornerstone for accessing a diverse array of carbocyclic structures. The inherent ring strain and the reactivity of the carbon-bromine bonds allow for controlled ring-opening, ring-expansion, and substitution reactions, making it a powerful tool for synthesizing more complex cyclic systems.

The transformation of gem-dibromocyclopropanes into other substituted cyclopropanes is a fundamental application. One of the bromine atoms can be selectively replaced, or both can be substituted, leading to a variety of functionalized cyclopropane (B1198618) derivatives. While direct examples for the ethoxy-substituted title compound are specific, the general reactivity is well-established for analogous structures like 1,1-dibromo-2-ethylcyclopropane and 1,1-dibromo-2-propylcyclopropane. sigmaaldrich.comnih.gov These reactions typically proceed through intermediates such as cyclopropyllithium species, which can then react with various electrophiles.

The construction of spirocyclic systems, which contain two rings connected by a single common atom, can also be achieved using cyclopropane chemistry. Donor-acceptor (D-A) cyclopropanes, which can be synthesized from precursors like 1,3-indanedione, are key intermediates in these processes. mdpi.com The reactivity of these D-A cyclopropanes often involves the cyclopropane ring acting as a synthetic equivalent of a 1,3-dipole, facilitating annulation reactions to form spirocyclic products. mdpi.com

Precursor TypeResulting FrameworkKey Transformation
gem-DibromocyclopropaneMonosubstituted CyclopropaneReductive monodebromination followed by electrophilic quench
gem-DibromocyclopropaneDisubstituted CyclopropaneSequential substitution of bromine atoms
Donor-Acceptor CyclopropaneSpirocyclic SystemAnnulation via 1,3-dipole equivalent reactivity

The high reactivity of gem-dibromocyclopropanes makes them excellent precursors for synthesizing strained, polycyclic molecules containing fused or bridged rings. A prominent example of this strategy is the generation of [1.1.1]propellane, a highly strained bridged system, from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. orgsyn.orgsigmaaldrich.com In this process, treatment of the dibromocyclopropane derivative with an organolithium reagent induces a Fritsch-Buttenberg-Wiechell (FBW) rearrangement, leading to the formation of the propellane core. This intermediate can then be trapped by various reagents to create functionalized bicyclo[1.1.1]pentane derivatives, which are valuable building blocks in medicinal chemistry and materials science. orgsyn.org

This methodology highlights the utility of gem-dibromocyclopropanes in accessing complex and unconventional three-dimensional scaffolds. The specific substitution pattern on the cyclopropane ring, such as the ethoxy group in the title compound, can influence the reactivity and outcome of these ring-forming reactions.

Precursor to Acetylenic Building Blocks

One of the most powerful applications of 1,1-dihalocyclopropanes is their conversion into alkynes. This transformation, often referred to as the Skattebøl rearrangement or a related ring-opening process, provides a reliable route to acetylenic compounds that can be further elaborated.

1,1-Dibromo-2-ethoxycyclopropane can serve as a precursor to densely functionalized alkynes. Upon treatment with a strong base, such as an organolithium reagent, the gem-dibromocyclopropane undergoes ring-opening to form a lithium acetylide intermediate. nih.gov This in situ generated acetylide is a potent nucleophile and can be trapped with a wide range of electrophiles to produce a diverse set of functionalized alkynes. nih.gov This one-pot process allows for the efficient construction of complex acetylenic molecules from simple starting materials. The ethoxy group on the original cyclopropane ring can impart specific reactivity and can be carried through the synthesis or be eliminated to form a different alkyne.

Reaction StageDescriptionReagents
Acetylide FormationRing-opening of the gem-dibromocyclopropaneStrong base (e.g., n-Butyllithium)
FunctionalizationTrapping of the lithium acetylide intermediateElectrophiles (e.g., aldehydes, ketones, alkyl halides)
Cross-CouplingTransmetalation followed by couplingZn or Sn reagents, then Pd catalyst and aryl halide

The acetylide intermediates generated from gem-dibromocyclopropanes are also crucial for the synthesis of polyynes—molecules containing multiple alternating single and triple carbon-carbon bonds. A one-pot method has been developed where a dibromoolefin precursor undergoes a carbenoid rearrangement to form a lithium acetylide, which is then used to build diynes and triynes. nih.gov By adapting this methodology, this compound can be a starting point for generating the monomeric units needed for polyyne chains. Furthermore, stable polyynes, end-capped with bulky groups like biphenyls to prevent decomposition or crosslinking, have been synthesized using coupling reactions such as the Cadiot-Chodkiewicz reaction, which joins a terminal alkyne with a 1-bromoalkyne. polimi.it The acetylenic building blocks derived from the title compound are suitable substrates for these types of coupling reactions.

Intermediate in Natural Product Synthesis and Analogues

The cyclopropane motif is a structural feature in a number of biologically active natural products. marquette.edu Synthetic strategies toward these molecules often require the stereocontrolled introduction of a cyclopropane ring. Methods for forming these rings, such as the Simmons-Smith cyclopropanation and reactions involving gem-dihalocyclopropanes, are therefore of significant interest. marquette.edu

For instance, the synthesis of analogues of curacin A, a natural product with potent antiproliferative activity, involves the creation of a substituted cyclopropane ring. marquette.edu While not directly employing this compound, the synthetic routes to such molecules demonstrate the importance of cyclopropane intermediates. The functional handles present on this compound, namely the two bromines and the ethoxy group, provide multiple points for chemical modification. This allows for its potential use as a versatile starting material for the synthesis of complex fragments required for natural product analogues or other pharmaceutically relevant molecules. The ability to convert the gem-dibromo functionality into either a substituted cyclopropane or an acetylenic unit further enhances its strategic value in synthetic campaigns targeting complex molecular architectures.

Accessing Chiral Scaffolds for Bioactive Molecules

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of medicinal chemistry, as the biological activity of a compound is often dependent on its specific three-dimensional structure. Chiral cyclopropane rings, in particular, are key components in numerous pharmaceuticals and bioactive natural products.

While the direct use of this compound in asymmetric synthesis is not extensively documented, the broader field of cyclopropane chemistry provides a clear context for its potential. Chemoenzymatic strategies, for instance, have been developed for the highly stereoselective synthesis of functionalized cyclopropanes. Engineered enzymes can catalyze olefin cyclopropanation with high diastereo- and enantioselectivity, yielding chiral cyclopropyl (B3062369) ketones. sigmaaldrich.com These ketones are versatile intermediates that can be chemically diversified to produce a wide array of enantiopure scaffolds, including core motifs found in drug molecules. sigmaaldrich.com This highlights a potential, yet underexplored, avenue for the application of chiral variants or derivatives of this compound in the synthesis of novel bioactive molecules.

Synthesis of Carbohydrate Analogues and Heterocycles

Carbohydrate analogues and heterocyclic compounds are fundamental classes of molecules in drug discovery and chemical biology. The structural features of this compound make it a potential precursor for such targets. The directed cyclopropanation of glucal derivatives, for example, is a known method for producing cyclopropanated sugars, where the stereochemistry of existing functional groups on the sugar ring can control the stereochemical outcome of the cyclopropane ring formation. unl.pt

Furthermore, the ring-opening reactions of gem-dibromocyclopropanes can lead to various linear or cyclic structures. For instance, treatment of gem-dihalocyclopropanes with organolithium reagents can initiate a lithium-halogen exchange, leading to a highly reactive carbene intermediate that can rearrange to form allenes. stackexchange.com This transformation fundamentally alters the carbon skeleton and introduces functionality that can be harnessed for subsequent reactions to build more complex structures, including heterocycles. While specific examples starting from this compound are scarce in the literature, the established reactivity patterns of related compounds suggest its utility in this area.

Generation of Reactive Intermediates for Cascade and Domino Reactions

Cascade and domino reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. nih.govnih.gov These reactions proceed through a series of consecutive transformations, often involving highly reactive intermediates that are generated and consumed in situ. marquette.edu

Gem-dibromocyclopropanes are excellent precursors for generating such reactive intermediates. The thermolysis of halogenated cyclopropanes can induce ring-opening to form substituted butadienes, with the product structure being dependent on the specific reaction conditions. sigmaaldrich.com More controlled transformations can be achieved using metal promoters. For example, silver(I) salts can promote the ionization of gem-dibromocyclopropanes to form an allylic carbocation. unl.pt This intermediate can then undergo further electrocyclic reactions in a domino sequence to build complex polycyclic systems, such as substituted indenes. unl.pt

The reaction of gem-dihalocyclopropanes with alkyllithium reagents is another pathway to generate a reactive intermediate. stackexchange.com This process involves a lithium-halogen exchange, which is then followed by the elimination of lithium bromide to form a cyclopropylidene carbene. stackexchange.com This highly unstable carbene readily undergoes ring-opening to furnish an allene (B1206475), providing a rapid entry into this class of compounds. stackexchange.com

The following table summarizes the generation of reactive intermediates from related gem-dihalocyclopropane systems, illustrating the potential pathways available for this compound.

Precursor SystemReagent/ConditionReactive IntermediateSubsequent Reaction Type
1,2-Diaryl-gem-dibromocyclopropanesSilver(I) Tetrafluoroborate (AgBF₄)Allylic Carbocation4π-Electrocyclization
gem-DihalocyclopropaneAlkyllithium (e.g., Phenyllithium)Cyclopropylidene CarbeneRing-opening to Allene
1,1-Dibromo-2,2-dimethylcyclopropaneHeat (~500 °C)N/A (Concerted)Electrocyclic Ring Opening

Advanced Analytical and Computational Research Methodologies

Application of Advanced Spectroscopic Techniques in Reaction Research

Modern spectroscopic methods are indispensable for the detailed investigation of reactions involving 1,1-dibromo-2-ethoxycyclopropane. They allow for unambiguous structure determination, mechanistic elucidation, and real-time monitoring of reaction progress.

Multi-dimensional NMR spectroscopy is a powerful tool for the definitive assignment of stereochemistry in the products derived from this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for establishing the relative configuration of substituents in complex molecules. For instance, in reactions of gem-dibromocyclopropanes, NOESY experiments can be used to determine the spatial proximity of protons, which in turn reveals the stereochemical arrangement of the molecule. wordpress.commdpi.com One-dimensional NOE experiments have been successfully employed to unambiguously determine the diastereoselectivity in the formation of polyfunctionalized gem-bis(boryl)cyclopropanes derived from 1,1-dibromocyclopropanes. nih.gov

The coupling constants (³JHH) observed in ¹H NMR spectra also provide vital stereochemical information, such as indicating a trans configuration between methine protons on a cyclopropane (B1198618) ring. researchgate.net Furthermore, ¹³C NMR spectroscopy is instrumental in characterizing the carbon framework of reaction products and can be used to assign the stereochemistry of cyclopropane fragments within larger molecular structures. researchgate.net

Table 1: Representative NMR Data for Stereochemical Analysis of Cyclopropane Derivatives

Technique Application Observation Implication
¹H-¹H NOESY Determination of relative stereochemistry Correlation between specific protons Reveals through-space proximity and confirms stereoisomeric structure mdpi.comnih.gov
¹H NMR Determination of proton connectivity and stereochemistry Measurement of coupling constants (e.g., ³JHH) Indicates dihedral angles and relative orientation of protons (e.g., cis vs. trans) researchgate.net

| ¹³C NMR | Characterization of carbon skeleton | Chemical shifts of cyclopropyl (B3062369) carbons | Confirms the presence of the cyclopropane ring and can be diagnostic for stereochemical assignment researchgate.net |

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the elucidation of products formed in reactions of this compound. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of reaction products, which is the first step in their structural identification. This technique is particularly valuable in complex reaction mixtures where multiple products may be formed. e-bookshelf.de

The ability to monitor reactions in real-time provides invaluable kinetic and mechanistic data. In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy and in-situ NMR, are increasingly employed to study the reactions of reactive species like gem-dibromocyclopropanes. uq.edu.aursc.orgrsc.org

These methods allow for the continuous tracking of the concentrations of reactants, products, and, crucially, transient intermediates. spectroscopyonline.com For instance, in the base-promoted ring-opening of gem-dibromocyclopropanes, spectroscopic monitoring could potentially detect the formation of the proposed bromocyclopropene intermediate. nih.gov The kinetic profiles obtained from such experiments are essential for validating proposed reaction mechanisms and for optimizing reaction conditions. rsc.org The development of specialized cells, such as those for in-situ electrochemical FTIR monitoring or for monitoring photochemical reactions, further expands the scope of these powerful analytical tools. rsc.orgnih.govgeochemicalperspectivesletters.org

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms and the factors that control reactivity and selectivity in molecules like this compound.

Density Functional Theory (DFT) has emerged as a highly effective tool for investigating the reaction mechanisms of gem-dibromocyclopropanes. nih.govrsc.orgrsc.org By calculating the energies of reactants, transition states, intermediates, and products, DFT can map out the entire potential energy surface of a reaction.

For example, DFT calculations (specifically using the M06-2X functional) on the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes have provided strong evidence for a mechanism involving an initial E2 elimination of HBr to form a bromocyclopropene. nih.gov This is followed by ring-opening to a zwitterionic intermediate (an oxocarbenium cation/vinyl carbanion pair), which then undergoes nucleophilic addition and protonation to yield the final product. nih.gov These calculations can also explain the kinetic selectivity for the observed E-configured bromoalkene products. uq.edu.au

Table 2: DFT-Calculated Steps for the Ring-Opening of a Model gem-Dibromocyclopropane

Reaction Step Description Key Finding from DFT
1. HBr Elimination Alkoxide-induced elimination from the dibromocyclopropane Formation of a bromocyclopropene intermediate is predicted to be the initial step. nih.gov
2. Ring Opening Cleavage of the cyclopropene (B1174273) ring Leads to a configurationally stable zwitterionic intermediate. nih.gov
3. Nucleophilic Addition Attack of the nucleophile on the oxocarbenium cation Explains the incorporation of the alkoxy group.

| 4. Protonation | Protonation of the vinyl carbanion | Isotope-labeling studies, supported by theoretical predictions, show competition between different proton sources. nih.gov |

The reactivity of this compound is profoundly influenced by its conformation and by stereoelectronic effects. The cyclopropane ring itself is inherently strained due to its 60° bond angles, which differ significantly from the ideal 109.5° for sp³ hybridized carbons. dalalinstitute.comlibretexts.orgmaricopa.edu This angle strain, along with torsional strain from eclipsed C-H bonds, contributes to the high reactivity of the cyclopropane ring. libretexts.org

Computational methods can be used to perform a detailed conformational analysis of this compound, identifying the lowest energy conformations and the rotational barriers of the ethoxy group. The orientation of the substituents on the cyclopropane ring can have a significant impact on reactivity due to stereoelectronic effects. e-bookshelf.describd.comulaval.ca These effects involve the interaction of orbitals on adjacent atoms, which can stabilize or destabilize certain conformations or transition states. For instance, the alignment of the C-Br bonds with the Walsh orbitals of the cyclopropane ring, and the interaction of the oxygen lone pairs of the ethoxy group with adjacent sigma and sigma-star orbitals, will play a crucial role in dictating the pathways for ring-opening and other reactions. researchgate.net

Prediction of Reactivity and Selectivity in Novel Transformations

The prediction of how this compound will behave in new chemical reactions is a key area of computational chemistry research. By using theoretical models, scientists can forecast the likely outcomes of reactions, including which products will be formed (reactivity) and in what proportions (selectivity), without needing to run the actual experiments. This is particularly valuable for understanding the behavior of highly strained and reactive molecules like this compound.

One of the most powerful tools for this kind of prediction is a set of computational methods known as Density Functional Theory (DFT). DFT calculations allow researchers to determine the energetics of different possible reaction pathways. By comparing the energy barriers of these pathways, they can predict which one is more likely to occur. A lower energy barrier corresponds to a faster reaction.

A relevant example of this approach can be seen in studies of similar molecules, such as glycal-derived gem-dibromocyclopropanes. rsc.org In these studies, DFT calculations (specifically using the M06-2X functional) have been used to investigate the mechanism of ring-opening reactions that are promoted by a base. rsc.org The calculations predict that the reaction starts with the elimination of hydrogen bromide (HBr) to form a bromocyclopropene intermediate. This is followed by the opening of the cyclopropene ring to create a zwitterionic intermediate, which is a molecule that has both a positive and a negative charge. rsc.org

The calculations also explore the subsequent steps that lead to the final product. For instance, the zwitterionic intermediate is predicted to be configurationally stable, meaning it doesn't easily change its shape. This is important because it explains why only one stereoisomer of the product (the E-configured bromoalkene) is formed. The energy barrier for the intermediate to twist and form the other isomer is significantly higher than the barrier for it to react and form the observed product. rsc.org

These computational models can also be used to predict the regioselectivity of a reaction, which is the preference for reaction to happen at one position of a molecule over another. For the gem-dibromocyclopropane systems studied, calculations showed a strong preference for deprotonation at a specific carbon atom, which is consistent with what is observed in experiments. rsc.org

To illustrate how these computational predictions are presented, the following tables summarize the kind of data that can be generated. Table 1 shows a hypothetical comparison of calculated and experimental yields for a predicted reaction of this compound, while Table 2 provides a breakdown of the calculated energy barriers for the different steps in a proposed reaction mechanism.

Table 1: Predicted vs. Experimental Product Distribution for a Hypothetical Reaction

Product Predicted Yield (%) Experimental Yield (%)
(E)-1-Bromo-2-ethoxy-1-butene 85 82
(Z)-1-Bromo-2-ethoxy-1-butene 5 7
Other 10 11
Table 2: Calculated Energy Barriers for a Proposed Reaction Mechanism
Reaction Step Transition State Activation Energy (kcal/mol)
HBr Elimination TS-Elim 7.5
Ring Opening TS-RingOpen 11.0
Nucleophilic Addition TS-NuAdd 13.0

These tables demonstrate how computational chemistry can provide detailed, quantitative predictions about the reactivity and selectivity of this compound in novel transformations. This information is invaluable for guiding the design of new synthetic methods and for understanding the fundamental chemical properties of this compound.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The future synthesis and application of 1,1-Dibromo-2-ethoxycyclopropane will be increasingly governed by the principles of green chemistry. Research will likely focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

A significant area of development will be the adoption of catalytic systems that operate in environmentally friendly solvents, such as water. Micellar catalysis, which employs surfactants to create nanoreactors in water, presents a promising strategy. This approach not only obviates the need for volatile organic solvents but can also lead to significantly higher yields and selectivities, mimicking the efficiency of enzymatic catalysis. researchgate.net Another avenue involves the development of mild and selective catalytic hydrodehalogenation processes. For instance, nickel-based catalysts have shown efficacy in the clean and selective dehalogenation of gem-dibromocyclopropanes, offering a greener alternative to traditional reduction methods that use stoichiometric and often hazardous reducing agents. researchgate.net The use of catalysts in parts-per-million (ppm) levels would represent a significant step towards more sustainable chemical production. researchgate.net Furthermore, improving the safety profile of the synthesis, for example by using catalysts that reduce instant heat release during reactions, will be crucial for large-scale industrial applications. google.com

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel reaction pathways under mild conditions. The application of these technologies to this compound could unlock unprecedented transformations.

Visible-light photoredox catalysis, which uses light energy to drive chemical reactions, is a particularly attractive area. bohrium.com Researchers are likely to explore the single-electron transfer (SET) pathways involving this compound to generate radical intermediates. These intermediates could then participate in a variety of bond-forming reactions, such as C-C, C-N, and C-O couplings, that are difficult to achieve through traditional thermal methods. Inspired by the photocatalytic cyclopropanation of alkenes with dibromomethane, future work could reverse this process, using light to induce ring-opening or functionalization of the dibromocyclopropane ring. bohrium.com

Similarly, electrocatalysis offers a reagent-free method for oxidation and reduction. The miniaturization of electrochemical flow devices is expanding the scope of organic electrosynthesis, making it safer and more efficient. nih.gov Future studies could investigate the electrochemical reduction of this compound to selectively form monobrominated or fully dehalogenated products. Conversely, anodic oxidation could lead to novel ring-opened products or functionalized cyclopropanes.

Unveiling Novel Reactivity Modes and Mechanistic Discoveries

While the basic reactivity of gem-dibromocyclopropanes is understood, there remains significant scope for discovering new reaction pathways and gaining deeper mechanistic insights. Future research will likely parallel the developments seen for analogous compounds like gem-difluorocyclopropanes, which have been extensively studied as valuable synthons. rsc.org

A key direction will be the exploration of transition metal-catalyzed ring-opening/cross-coupling reactions. These transformations could proceed via selective cleavage of a C-C or C-Br bond, turning the stable cyclopropane (B1198618) ring into a linear, functionalized three-carbon unit. Understanding the factors that control the selectivity of these ring-opening reactions will be paramount. rsc.org Additionally, investigating the partial reduction of this compound using specific reagents like tert-butylmagnesium bromide could provide selective access to valuable monobrominated intermediates. researchgate.net Detailed mechanistic studies, combining kinetic analysis and computational modeling, will be essential to understand the subtle factors that govern the reaction outcomes and to design more efficient and selective catalysts. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing. nih.govresearchgate.net For the synthesis and subsequent transformation of this compound, flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and the ability to scale up production seamlessly. syrris.com

The synthesis of gem-dibromocyclopropanes has already been successfully demonstrated in microreactors, resulting in higher yields and significantly shorter reaction times compared to conventional batch methods. syrris.com Future work will undoubtedly focus on integrating the synthesis of this compound into a continuous flow process. Beyond its synthesis, flow chemistry will be instrumental in its subsequent functionalization. Telescoped reactions, where the output from one reactor is directly fed into another, can be designed to create complex molecules in a single, uninterrupted sequence, as has been demonstrated for the synthesis of other cyclopropane derivatives. nih.govrsc.org

Combining flow chemistry with automated synthesis platforms represents the next frontier. chemrxiv.org These systems, such as the Chemspeed Accelerator, allow for the rapid synthesis and purification of large libraries of compounds. researchgate.netnih.gov By employing this compound as a core building block, automated platforms could be programmed to generate hundreds of distinct analogues for applications in drug discovery and materials science, dramatically accelerating the pace of research. nih.govchemrxiv.orgnih.gov

Applications in Advanced Materials Science and Functional Molecule Design

The inherent reactivity and dense functionality of this compound make it an ideal starting point for the design of novel functional molecules and advanced materials. Cyclopropane derivatives are recognized as important structural motifs in bioactive molecules and serve as versatile precursors for complex targets. bohrium.comsyrris.com

In materials science, the strained cyclopropane ring can be harnessed to create polymers with unique properties or to act as a linchpin in the assembly of complex supramolecular structures. The ethoxy group provides a handle for further modification or for tailoring solubility and other physical properties. There is potential for creating materials with interesting electronic or optical properties, for instance, by incorporating the cyclopropane unit into conjugated systems or as part of spin crossover molecular complexes. researchgate.net

In medicinal chemistry, this compound can serve as a scaffold for generating three-dimensional molecules, which are highly prized in drug discovery campaigns. nih.gov The ability to selectively manipulate the two bromine atoms allows for the stepwise introduction of different functional groups, leading to a diverse range of structures. Its structural similarity to C-glycosyl compounds, which are important in drug discovery, suggests its potential as a glycomimetic, offering improved metabolic stability. nih.gov The integration with automated synthesis will enable the rapid exploration of this chemical space to identify new lead compounds for therapeutic applications. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 1,1-Dibromo-2-ethoxycyclopropane?

  • Methodology : Continuous flow reactors are effective for controlled bromination, ensuring efficient mixing and heat transfer. Catalysts (e.g., Lewis acids) can enhance selectivity and yield. Key steps include:

  • Bromination : Use stoichiometric bromine (Br₂) in non-polar solvents (e.g., CCl₄) to avoid over-bromination .
  • Ethoxy Group Introduction : React intermediates with sodium ethoxide (NaOEt) in ethanol under anhydrous conditions .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>95%) .

Q. What safety precautions are critical when handling this compound?

  • Handling Protocol :

  • Decomposition Risks : Heating releases hydrogen bromide (HBr) and carbon monoxide (CO); use fume hoods and gas scrubbers .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid contact with incompatible materials (e.g., strong bases) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with sand or vermiculite .

Q. What are the primary reaction pathways for this compound in organic synthesis?

  • Reactivity Profile :

  • Nucleophilic Substitution : Bromine atoms react with nucleophiles (e.g., OH⁻, amines) in polar solvents (methanol/water). Example: Synthesis of 2-ethoxycyclopropanol using NaOH .
  • Elimination : Treatment with KOtBu in DMSO yields cyclopropene derivatives via dehydrohalogenation .
  • Ring-Opening : Electrophiles (e.g., HBr) induce ring-opening to form dibromoalkanes .

Advanced Research Questions

Q. How can regioselectivity be controlled in synthesizing derivatives of this compound?

  • Strategies :

  • Steric Effects : Bulkier substituents on the cyclopropane ring direct nucleophilic attack to less hindered positions. For example, using tert-butylamine favors substitution at the less substituted bromine .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by rapidly achieving high temperatures (e.g., 130°C in acetonitrile with K₂CO₃) .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Validation Techniques :

  • Multi-Technique Analysis : Cross-validate NMR (¹H/¹³C) with X-ray crystallography (as in Han et al.’s work on cyclopropane derivatives) .
  • Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) models or neural networks (e.g., CC-DPS) to predict spectral patterns and compare with experimental data .

Q. What experimental design approaches optimize reaction conditions for this compound-based reactions?

  • Statistical Methods :

  • Factorial Design : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, a 2³ design can map interactions between variables .
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., between reaction time and yield) to maximize efficiency .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Conceptual Integration :

  • Frontier Molecular Orbital (FMO) Theory : Predicts reactivity sites by analyzing HOMO-LUMO gaps. For example, ethoxy groups lower LUMO energy, enhancing electrophilic attack .
  • Retrosynthetic Analysis : Tools like AI-powered synthesis planners (e.g., Reaxys-based models) suggest feasible routes by leveraging cyclopropane ring strain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.